molecular formula C16H16O3S B565440 (R)-Modafinil-d10 Carboxylate Methyl Ester CAS No. 1217748-02-1

(R)-Modafinil-d10 Carboxylate Methyl Ester

Cat. No. B565440
CAS RN: 1217748-02-1
M. Wt: 298.422
InChI Key: JFMZFATUMFWKEA-YKRCXYMMSA-N
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Description

“®-Modafinil-d10 Carboxylate Methyl Ester” is a derivative of a carboxylic acid in which the hydrogen atom of the hydroxyl group has been replaced with an alkyl group . The structure is the product of a carboxylic acid (the R-portion) and an alcohol (the R’-portion) .


Synthesis Analysis

The synthesis of “®-Modafinil-d10 Carboxylate Methyl Ester” involves the reaction of carboxylic acids with diazomethane to produce methyl esters . Due to the high reactivity of diazomethane, it is produced in-situ and then immediately reacted with the carboxylic acid to produce the methyl ester . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid .


Molecular Structure Analysis

The molecular structure of “®-Modafinil-d10 Carboxylate Methyl Ester” consists of a carboxylic acid (the R-portion) and an alcohol (the R’-portion). The carboxylate is then the nucleophile of an S N 2 reaction with protonated diazomethane to produce the methyl ester .


Chemical Reactions Analysis

Esters, including “®-Modafinil-d10 Carboxylate Methyl Ester”, undergo hydrolysis, which is catalyzed by either an acid or a base . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol, while basic hydrolysis of an ester gives a carboxylate salt and an alcohol .


Physical And Chemical Properties Analysis

Esters are neutral compounds and are incapable of engaging in intermolecular hydrogen bonding with one another. Therefore, they have considerably lower boiling points than their isomeric carboxylic acids counterparts .

Mechanism of Action

The mechanism of action for the synthesis of “®-Modafinil-d10 Carboxylate Methyl Ester” involves a simple acid-base reaction to deprotonate the carboxylic acid . The carboxylate then acts as the nucleophile in an S N 2 reaction with protonated diazomethane to produce the methyl ester .

Safety and Hazards

While specific safety and hazard information for “®-Modafinil-d10 Carboxylate Methyl Ester” is not available, general safety measures for handling esters include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “®-Modafinil-d10 Carboxylate Methyl Ester” are not available, research in the field of ester synthesis is ongoing. For instance, methyl carboxylate esters have been used as additives to promote the zeolite catalysed formation of dimethly ether (DME) from methanol . This suggests potential future applications of “®-Modafinil-d10 Carboxylate Methyl Ester” in similar reactions.

properties

CAS RN

1217748-02-1

Product Name

(R)-Modafinil-d10 Carboxylate Methyl Ester

Molecular Formula

C16H16O3S

Molecular Weight

298.422

IUPAC Name

methyl 2-[(R)-bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetate

InChI

InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/t20-/m1/s1/i2D,3D,4D,5D,6D,7D,8D,9D,10D,11D

InChI Key

JFMZFATUMFWKEA-YKRCXYMMSA-N

SMILES

COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

synonyms

2-[(R)-(Diphenylmethyl-d10)sulfinyl]-acetic Acid Methyl Ester;  _x000B_Methyl (R)-(benzhydrylsulfinyl-d10)acetate; 

Origin of Product

United States

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